molecular formula C26H21NO2 B12629927 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-20-8

3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one

Cat. No.: B12629927
CAS No.: 919083-20-8
M. Wt: 379.4 g/mol
InChI Key: DTQIIICPZFJIKH-UHFFFAOYSA-N
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Description

3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone core (phenylbutenone) substituted with a naphthalen-2-yloxy-anilino moiety. This structural framework imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between substituted anilines and ketones, followed by functional group modifications .

Properties

CAS No.

919083-20-8

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-naphthalen-2-yloxyanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C26H21NO2/c1-19(17-25(28)21-10-3-2-4-11-21)27-24-13-7-8-14-26(24)29-23-16-15-20-9-5-6-12-22(20)18-23/h2-18,27H,1H3

InChI Key

DTQIIICPZFJIKH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs differ in substituents on the anilino group or the aromatic ring. Key structural variations and their implications are summarized below:

Compound Name Substituent on Anilino Group Aromatic Core Molecular Formula Molecular Weight (g/mol) Key Structural Feature
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one 2-(Naphthalen-2-yloxy) Phenyl C₂₆H₂₁NO₂ 379.45 Naphthyloxy-anilino group
3-(3-Methylanilino)-1-phenylbut-2-en-1-one 3-Methyl Phenyl C₁₇H₁₇NO 251.33 Methyl substitution on anilino
3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one 2-(2-Chlorophenylsulfanyl) Phenyl C₂₂H₁₈ClNOS 379.90 Chlorophenylsulfanyl group
(2E)-3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one Dimethylamino Naphthalen-2-yl C₁₆H₁₇NO 239.32 Dimethylamino group, naphthalene core
(E)-3-(2-Methylanilino)-1-phenylbut-2-en-1-one 2-Methyl Phenyl C₁₇H₁₇NO 251.33 Ortho-methyl substitution

Key Observations :

  • Electron-withdrawing groups (e.g., chlorophenylsulfanyl in ) increase electrophilicity of the enone system, whereas electron-donating groups (e.g., dimethylamino in ) enhance nucleophilic reactivity.
Chemical Reactivity
  • Oxidation/Reduction: The target compound’s enone system undergoes selective reduction (e.g., NaBH₄ reduces the ketone to alcohol) or oxidation (e.g., KMnO₄ cleaves the double bond), similar to other chalcones . The naphthyloxy group stabilizes radical intermediates during oxidation, a feature absent in methyl- or chloro-substituted analogs .
  • Substitution Reactions: The anilino group participates in nucleophilic substitution, but steric hindrance from the naphthyloxy moiety reduces reactivity compared to less bulky analogs like 3-(3-methylanilino)-1-phenylbut-2-en-1-one .

Insights :

  • Higher LogP values in the target compound and chlorophenylsulfanyl analog correlate with lower aqueous solubility but better lipid membrane penetration .
  • The naphthyloxy group improves thermal stability compared to methyl-substituted analogs .

Biological Activity

3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one, with the chemical formula C26H21NO and a molecular weight of 379.4 g/mol, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a naphthalene moiety linked to an aniline group and a phenylbutenone core. This unique arrangement is believed to contribute to its biological properties.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one against various cancer cell lines. The compound has shown significant cytotoxicity, particularly in:

  • Breast Cancer (MCF-7)
  • Prostate Cancer (DU-145)
  • Bladder Cancer (T24)

The IC50 values for these cell lines indicate potent activity, with values often comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-71.5
DU-1453.0
T244.5

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.
  • Oxidative Stress : It has been proposed that the compound may enhance reactive oxygen species (ROS) generation, contributing to oxidative stress in cancer cells, which can lead to cell death.
  • Cell Cycle Arrest : Studies suggest that 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one can induce cell cycle arrest at the G1/S phase transition, thereby inhibiting proliferation.

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines and demonstrated its potential as an anticancer agent:

Study Overview

In vitro tests were performed on human-derived cancer cell lines (MCF-7, DU-145, T24), assessing the cytotoxic effects and mechanism of action.

Findings :

  • The compound exhibited dose-dependent cytotoxicity.
  • Gene expression analysis indicated modulation of pathways related to apoptosis and cell cycle regulation.

Conclusion from Study

The results support the hypothesis that 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one may serve as a promising lead for further development in anticancer therapeutics .

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Animal model studies to assess therapeutic potential.
  • Structure–activity relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.

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